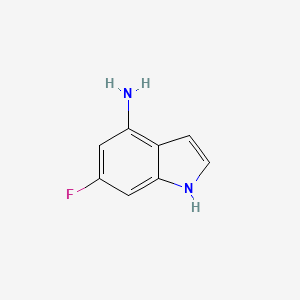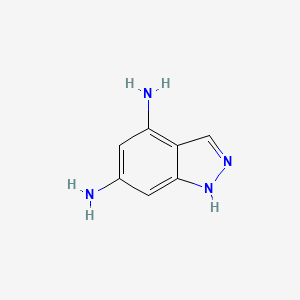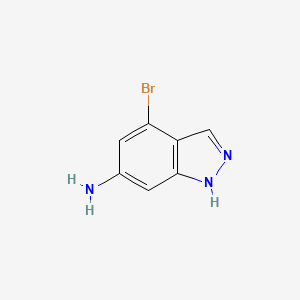
1-Trifluoroacétyl-4,6-diméthylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-trifluoroacetylindole (4,6-DMTFI) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a trifluoroacetylated indole derivative and has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4,6-DMTFI has also been used in the development of fluorescent probes for imaging and sensing applications.
Applications De Recherche Scientifique
Synthèse Organique: Blocs de Construction pour les Hétérocycles
Ce composé sert de bloc de construction polyvalent dans la synthèse organique, permettant d’accéder à une variété d’hétérocycles . Il s’agit notamment des tryptolines, des spiropyranes, des indolines, des oxindoles et des spirocycles, qui sont essentiels dans la synthèse de produits naturels, de produits pharmaceutiques et de sciences des matériaux.
Substrats de Déaromatisation Asymétrique
Le noyau indolique du 1-Trifluoroacétyl-4,6-diméthylindole peut être utilisé comme substrat pour des réactions de déaromatisation asymétrique . Ces réactions sont cruciales pour créer des centres chiraux dans les molécules, ce qui constitue une étape fondamentale dans la production de produits pharmaceutiques optiquement actifs.
Synthèse des Polymères et des Matériaux Composites
Les indoles, y compris le This compound, sont utilisés dans la synthèse de polymères et de matériaux composites ayant des applications dans les domaines du stockage de l’énergie et de la biomédecine . Les caractéristiques structurelles du composé peuvent améliorer les performances de ces matériaux en termes de durabilité, de flexibilité et de conductivité.
Recherche Environnementale: Réactif Analytique
En recherche environnementale, le This compound pourrait être utilisé comme réactif analytique . Ses propriétés peuvent permettre la détection et la quantification des polluants ou l’étude des processus environnementaux au niveau moléculaire.
Sciences de la Vie: Réactif de Recherche
Le composé est utilisé dans les sciences de la vie comme réactif de recherche . Il peut être impliqué dans des études allant de la recherche technologique de pointe aux applications dans des domaines liés aux sciences de la vie, tels que la biologie cellulaire et moléculaire, où il peut aider à comprendre les voies de signalisation cellulaire et l’expression des gènes.
Mécanisme D'action
Target of Action
4,6-Dimethyl-1-trifluoroacetylindole, also known as 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
4,6-Dimethyl-1-trifluoroacetylindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4,6-Dimethyl-1-trifluoroacetylindole, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their functions. The trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole enhances its binding affinity to certain biomolecules, thereby modulating their activity.
Cellular Effects
4,6-Dimethyl-1-trifluoroacetylindole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and immune responses . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may enhance its ability to penetrate cell membranes and interact with intracellular targets, thereby influencing cellular processes more effectively.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dimethyl-1-trifluoroacetylindole involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors, enzymes, or other proteins, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, 4,6-Dimethyl-1-trifluoroacetylindole may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-1-trifluoroacetylindole may change over time due to its stability, degradation, and long-term effects on cellular function. The stability of 4,6-Dimethyl-1-trifluoroacetylindole is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its activity. Long-term exposure to 4,6-Dimethyl-1-trifluoroacetylindole may result in changes in cellular function, such as alterations in gene expression, protein activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-1-trifluoroacetylindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . The threshold effects of 4,6-Dimethyl-1-trifluoroacetylindole in animal models depend on factors such as the route of administration, duration of exposure, and the specific animal species used in the study.
Metabolic Pathways
4,6-Dimethyl-1-trifluoroacetylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may exhibit different biological activities . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may influence its metabolic stability and the formation of specific metabolites.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-1-trifluoroacetylindole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, allowing it to reach its intracellular targets . Additionally, binding proteins may facilitate the distribution of 4,6-Dimethyl-1-trifluoroacetylindole within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4,6-Dimethyl-1-trifluoroacetylindole is determined by factors such as targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, 4,6-Dimethyl-1-trifluoroacetylindole may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it influences cellular metabolism.
Propriétés
IUPAC Name |
1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSFAXMGMRPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646542 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75934-42-8 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

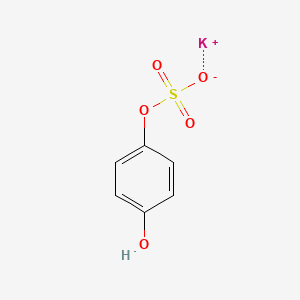
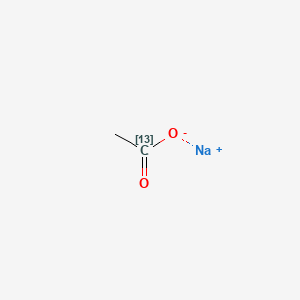
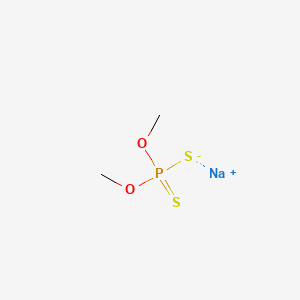
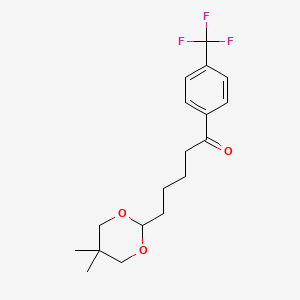
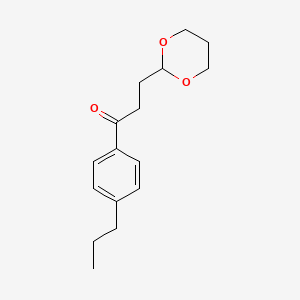
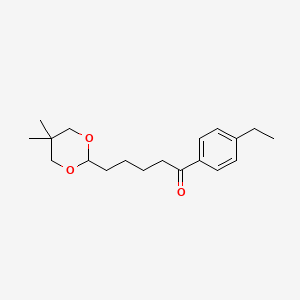
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
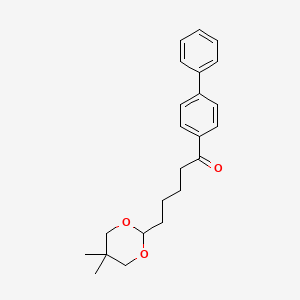
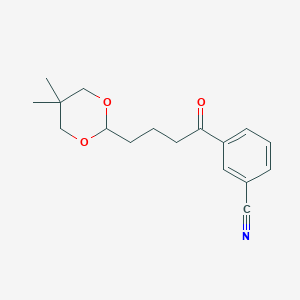

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)
